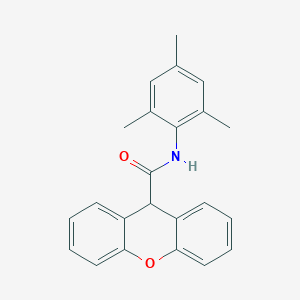
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, nitro, iodo, and methylphenyl groups.
准备方法
The synthesis of 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Halogenation: Introduction of the chloro and iodo groups.
Formation of the quinazolinone core: This step involves cyclization reactions to form the dihydroquinazolinone structure.
Substitution reactions: Introduction of the methylphenyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, thiols).
科学研究应用
2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the nitro, chloro, and iodo groups may influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar compounds to 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include other quinazolinone derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. The unique combination of substituents in this compound distinguishes it from other quinazolinone derivatives, potentially offering unique properties and applications.
References
属性
分子式 |
C21H15ClIN3O3 |
|---|---|
分子量 |
519.7 g/mol |
IUPAC 名称 |
2-(5-chloro-2-nitrophenyl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClIN3O3/c1-12-3-2-4-15(9-12)25-20(17-10-13(22)5-8-19(17)26(28)29)24-18-7-6-14(23)11-16(18)21(25)27/h2-11,20,24H,1H3 |
InChI 键 |
CVLYQLOMQDVKGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330563.png)

![methyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330565.png)
![4-bromo-1-[(2,4,6-trichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B330566.png)
![2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B330568.png)
![METHYL 6-(TERT-BUTYL)-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330569.png)
![Isopropyl 2-[(2,3-difluorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B330570.png)
![2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B330571.png)


![4-chloro-1-[(3,5-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B330581.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330582.png)
![N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B330584.png)

